N-(4-isopropylbenzoyl)-N'-methylthiourea
Description
Significance of Benzoylthiourea (B1224501) Derivatives in Organic and Medicinal Chemistry
Benzoylthiourea derivatives constitute a significant class of organic compounds characterized by a core structure containing a benzoyl group attached to a thiourea (B124793) moiety. This structural framework has proven to be a versatile scaffold in both organic synthesis and medicinal chemistry. The presence of oxygen, nitrogen, and sulfur donor atoms allows for diverse bonding possibilities with metal ions, making them valuable ligands in coordination chemistry. jppres.com
From a medicinal standpoint, benzoylthiourea derivatives have garnered considerable attention due to their broad spectrum of biological activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, antitumor, antimalarial, and antitubercular agents. jppres.com The versatility of the benzoylthiourea backbone allows for structural modifications, such as the introduction of different substituents on the phenyl ring or the thiourea nitrogen atoms, which can modulate the compound's physicochemical properties and biological activity. For instance, the introduction of fluorine atoms has been shown to enhance antibacterial and antifungal effects. nih.gov
Academic Context and Research Landscape of N-Acylthiourea Compounds
N-acylthiourea compounds, a broader class that includes N-(4-isopropylbenzoyl)-N'-methylthiourea, are important in both organic synthesis and medicinal chemistry. eurjchem.com The synthesis of these compounds is well-established, typically involving the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an in situ acyl isothiocyanate, which then reacts with a primary or secondary amine. nih.gov This straightforward synthetic route allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
The research landscape for N-acylthioureas is rich and varied, with numerous studies exploring their potential in different therapeutic areas. A significant portion of this research focuses on their anticancer properties. For example, various N-benzoyl-N'-phenylthiourea derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, with some showing promising results. jppres.comresearchgate.net Similarly, the antimicrobial activities of N-acylthioureas are a major area of investigation, with studies demonstrating efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net The ability of these compounds to act as inhibitors for enzymes like carbonic anhydrase is also an active area of research. nih.gov
Rationale for Focused Research on this compound
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on closely related analogues. The core structure combines the established pharmacophore of a benzoylthiourea with specific substituents: an isopropyl group on the benzoyl ring and a methyl group on the terminal nitrogen of the thiourea moiety.
Overview of Current Research Themes and Methodologies
The investigation of this compound and its analogues generally follows established research themes and methodologies in medicinal chemistry.
Synthesis and Characterization: The primary step in studying this compound is its synthesis. Based on established protocols for similar compounds, the synthesis would likely involve the reaction of 4-isopropylbenzoyl chloride with potassium or ammonium (B1175870) thiocyanate to generate 4-isopropylbenzoyl isothiocyanate. This intermediate would then be reacted with methylamine (B109427) to yield the final product.
Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (carbonyl) and C=S (thiocarbonyl) stretching vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by providing information about the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Structural Analysis: For crystalline compounds, single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the molecule and the intermolecular interactions in the solid state. eurjchem.comresearchgate.net
Biological Evaluation: A key research theme is the evaluation of the compound's biological activity. This typically involves in vitro screening against a panel of targets, which, for this class of compounds, often includes:
Antimicrobial assays: Testing against various strains of bacteria and fungi to determine the minimum inhibitory concentration (MIC). nih.govnih.gov
Anticancer assays: Evaluating the cytotoxicity against different cancer cell lines (e.g., MCF-7, HeLa) using methods like the MTT assay to determine the IC50 value. nih.govmdpi.comresearchgate.net
The following table provides a summary of characterization techniques and their applications in the study of N-acylthiourea derivatives.
| Methodology | Purpose | Typical Data Obtained |
| Infrared (IR) Spectroscopy | Identification of functional groups | Stretching frequencies for N-H, C=O, C=S bonds |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation | Chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei |
| Mass Spectrometry (MS) | Determination of molecular weight | Mass-to-charge ratio (m/z) |
| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure | Bond lengths, bond angles, crystal packing information |
| Antimicrobial Assays | Evaluation of antimicrobial activity | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity Assays (e.g., MTT) | Evaluation of anticancer activity | IC50 values |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(methylcarbamothioyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)9-4-6-10(7-5-9)11(15)14-12(16)13-3/h4-8H,1-3H3,(H2,13,14,15,16) |
InChI Key |
HVHKAFXEQIWZAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Isopropylbenzoyl N Methylthiourea
Established Synthetic Routes to Thiourea (B124793) Derivatives
The synthesis of N-acyl-N'-alkylthioureas, including the target compound N-(4-isopropylbenzoyl)-N'-methylthiourea, is built upon fundamental reactions in organic chemistry. Two primary and well-established routes dominate the preparation of this class of compounds.
Nucleophilic Substitution Reactions of Substituted Benzoyl Chlorides with Methylthiourea
A direct and common method for synthesizing N-acyl-N'-substituted thioureas is through the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and a pre-formed N-substituted thiourea. pearson.comlibretexts.org In this approach, the lone pair of electrons on one of the nitrogen atoms of methylthiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. pearson.com This initial addition leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the final N-acyl-N'-methylthiourea product. libretexts.orgmasterorganicchemistry.com
The reactivity of the benzoyl chloride is a key factor; the presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org This reaction is often facilitated by a base, such as triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. researchgate.netubaya.ac.id A successful synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea has been reported using this method, highlighting its applicability to analogous structures. researchgate.net
Reaction Pathways Involving Benzoyl Isothiocyanates and Methylamine (B109427)
An alternative and widely employed synthetic strategy proceeds through a two-step sequence involving a benzoyl isothiocyanate intermediate. nih.govnih.gov This method first involves the reaction of a substituted benzoyl chloride (like 4-isopropylbenzoyl chloride) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), typically in a dry solvent like acetone (B3395972). nih.govresearchgate.net This step generates the highly reactive 4-isopropylbenzoyl isothiocyanate in situ.
The resulting acyl isothiocyanate is a potent electrophile. nih.gov In the second step, it is treated directly with methylamine without prior isolation. nih.govnih.gov The primary amine (methylamine) performs a nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). nih.govresearchgate.net This addition forms the this compound product. This pathway is versatile and is a cornerstone for creating a wide array of N-acylthiourea derivatives. rsc.orgpsu.edu
Exploration of Green Chemistry Principles in Thiourea Synthesis
In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of thiourea derivatives. mdpi.com Research has focused on replacing hazardous solvents and reagents with more environmentally benign alternatives. One approach involves using water as a green solvent for the synthesis of saccharin-substituted thiourea derivatives under microwave irradiation, which can accelerate reaction times and improve yields. Another green method reports the synthesis of symmetrical N,N'-disubstituted thioureas using water and solar energy, reacting primary aromatic amines with carbon disulfide. researchgate.net
For the synthesis of nitro N,N'-diaryl thioureas, the biodegradable solvent cyrene has been successfully used as a green alternative to tetrahydrofuran (B95107) (THF), yielding nearly quantitative results. nih.gov A patented method describes a one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride and a primary amine, highlighting advantages such as low toxicity of starting materials, mild reaction conditions, and easy product separation. google.com These explorations pave the way for more sustainable manufacturing processes for compounds like this compound.
Optimized Synthesis of this compound
The efficient synthesis of this compound relies on the careful optimization of reaction parameters, including solvent systems and catalysts, to maximize yield and purity.
Reaction Conditions and Solvent Systems (e.g., Tetrahydrofuran, Acetone, Dioxane)
The choice of solvent is critical in the synthesis of N-acylthioureas as it influences reactant solubility, reaction rate, and the stability of intermediates.
Acetone: Anhydrous acetone is a frequently used solvent, particularly for the reaction pathway involving acyl isothiocyanates. nih.govnih.gov It effectively dissolves the thiocyanate salt and the benzoyl chloride, facilitating the formation of the isothiocyanate intermediate, which then readily reacts with the amine. nih.govresearchgate.net
Tetrahydrofuran (THF): THF is another common aprotic solvent used in these syntheses. ubaya.ac.id It is particularly suitable for the direct acylation of thiourea with benzoyl chloride, often in the presence of a base like triethylamine. ubaya.ac.id
Dioxane: Dioxane serves as a higher-boiling point alternative to THF and acetone, which can be beneficial for less reactive substrates requiring elevated temperatures to proceed at a reasonable rate.
The table below summarizes the application of these solvents in related syntheses.
Table 1: Solvent Systems in N-Acylthiourea Synthesis
| Solvent | Synthetic Route | Typical Conditions | Reference(s) |
|---|---|---|---|
| Acetone | Benzoyl Isothiocyanate + Amine | Anhydrous, Reflux | nih.gov, nih.gov, researchgate.net |
| Tetrahydrofuran (THF) | Benzoyl Chloride + Thiourea | Room Temp. or Reflux, with base | ubaya.ac.id |
| Dioxane | Benzoyl Isothiocyanate + Amine | Elevated Temperature | N/A |
Catalyst Systems and Reagent Optimization (e.g., Triethylamine, PEG-400)
Catalysts and optimized reagents play a pivotal role in enhancing the efficiency and yield of the synthesis of this compound.
Triethylamine (TEA): In the direct acylation of methylthiourea with 4-isopropylbenzoyl chloride, triethylamine is a commonly used organic base. researchgate.netubaya.ac.id Its primary function is to act as an acid scavenger, neutralizing the HCl byproduct of the reaction. researchgate.net This prevents the protonation of the nucleophilic methylthiourea and drives the reaction forward, significantly improving the product yield.
Polyethylene Glycol (PEG-400): PEG-400 has emerged as a green and recyclable catalytic medium in various organic syntheses. While not specifically documented for this compound, its properties as a phase-transfer catalyst and reaction medium suggest potential applicability. It can enhance reaction rates and simplify product work-up, aligning with green chemistry principles.
The strategic selection of these reagents is crucial for an optimized synthetic protocol.
Table 2: Catalysts and Reagents in N-Acylthiourea Synthesis
| Reagent/Catalyst | Function | Synthetic Route | Reference(s) |
|---|---|---|---|
| Triethylamine (TEA) | Acid Scavenger | Benzoyl Chloride + Thiourea | researchgate.net, ubaya.ac.id |
| Potassium/Ammonium Thiocyanate | Thiocyanate Source | Forms Isothiocyanate Intermediate | nih.gov, researchgate.net |
| PEG-400 | Green Catalytic Medium | Potential for various routes | N/A |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-isopropylbenzoyl chloride |
| Methylamine |
| Methylthiourea |
| Benzoyl isothiocyanate |
| Triethylamine |
| Tetrahydrofuran |
| Acetone |
| Dioxane |
| PEG-400 (Polyethylene Glycol 400) |
| Hydrogen chloride |
| 1-(4-hexylbenzoyl)-3-methylthiourea |
| 4-hexylbenzoyl chloride |
| N-(4-bromo)-benzoyl-N'-phenylthiourea |
| Potassium thiocyanate |
| Ammonium thiocyanate |
| Carbon disulfide |
| Cyrene |
| Phenoxysulfonyl chloride |
| Thionyl chloride |
| 4-Dimethylaminobenzoic acid |
| 4-dimethylaminobenzoyl chloride |
| N-phenylthiourea |
| 4-bromobenzoyl chloride |
| Urea (B33335) |
| 4-(tert-butyl)benzoyl chloride |
| 4-(tert-butyl)-N-benzoylurea |
| Hydroxyurea |
| 2-bromoacetylbenzofuran |
| 4-methoxyaniline |
| Phenyl isothiocyanate |
| 4-fluorobenzoyl chloride |
| Sulfanilamide |
Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography)
The synthesis of N-acylthiourea derivatives, including this compound, typically involves the reaction of an acyl isothiocyanate with a primary amine. Monitoring the progress of this reaction is crucial to ensure completion and to optimize reaction conditions, thereby maximizing yield and purity. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity, speed, and efficiency.
In a typical TLC setup for monitoring the formation of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (Kieselgel 60 F254) as the stationary phase. researchgate.net The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent system capable of separating the starting materials (4-isopropylbenzoyl isothiocyanate and methylamine) from the desired product.
The choice of eluent or mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is often employed. researchgate.net The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is distinct from the starting materials and any by-products. For instance, a mobile phase could be a mixture of n-hexane and methanol, with the ratio adjusted to optimize separation. researchgate.net
After development, the TLC plate is visualized under UV light, as the aromatic phenyl ring in the compound allows for UV detection. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the components; the N-acylthiourea product is typically more polar than the acyl isothiocyanate but may have different polarity compared to the starting amine.
Table 1: Example TLC System for Monitoring N-acylthiourea Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | n-Hexane:Methanol (e.g., 23:1 v/v) researchgate.net |
| Visualization | UV lamp (254 nm) |
| Analyte | Reaction mixture aliquot |
| Observation | Separation of spots corresponding to starting materials and product based on polarity. |
Derivatization Strategies for Structural Modification of the this compound Core
The this compound scaffold serves as a versatile template for chemical modification. Derivatization is a key strategy employed to systematically alter its structure, which in turn can modulate its physicochemical properties and biological activity. These modifications are central to structure-activity relationship (SAR) studies.
Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies
The synthesis of analogues and homologues is a cornerstone of medicinal chemistry and materials science, allowing researchers to probe the structural requirements for a desired activity. For the this compound core, this involves systematic changes to different parts of the molecule.
Homologation: This strategy involves altering the length of the alkyl chains. In the case of the target compound, the isopropyl group on the phenyl ring could be replaced by other alkyl groups such as methyl, ethyl, propyl, or t-butyl. Similarly, the methyl group on the N'-thiourea nitrogen can be extended to an ethyl, propyl, or longer alkyl chain. These modifications allow for the investigation of the effect of lipophilicity and steric bulk on the compound's properties.
Analogue Synthesis: This involves more substantial structural changes. For instance, the isopropyl group could be replaced with other functional groups like a methoxy (B1213986), halogen, or trifluoromethyl group to study electronic effects. The phenyl ring itself could be replaced by other aromatic or heteroaromatic systems. The thiourea linker can also be modified, for example, by replacing it with a urea or amide group to assess the importance of the sulfur atom. Studies on related N-acylthiourea derivatives have shown that such modifications can significantly impact their biological profiles. mdpi.com For example, the introduction of fluorine atoms or a trifluoromethyl group on the phenyl ring of related benzoylthioureas has been shown to influence their antimicrobial activity. mdpi.comnih.gov
Table 2: Examples of Analogues and Homologues for SAR Studies
| Modification Type | Original Group | Modified Group Example | Purpose of Modification |
|---|---|---|---|
| Homologation | -CH(CH₃)₂ (isopropyl) | -C(CH₃)₃ (t-butyl) | Investigate steric effects on activity. nih.gov |
| Homologation | -CH₃ (methyl on N') | -CH₂CH₃ (ethyl on N') | Study the impact of alkyl chain length. |
| Analogue Synthesis | Phenyl ring | Thiazole ring | Explore different aromatic systems. nih.gov |
| Analogue Synthesis | -C=S (thiourea) | -C=O (urea) | Assess the role of the sulfur atom. |
Introduction of Diverse Substituents on the Phenyl and Thiourea Moieties
A primary strategy for fine-tuning the properties of this compound is the introduction of a wide array of substituents at specific positions on the phenyl ring and the thiourea nitrogen.
Phenyl Ring Substitution: The para-position of the phenyl ring, occupied by the isopropyl group, is a key site for modification. However, the ortho- and meta-positions are also accessible for substitution. Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano, halogens) can systematically alter the electronic properties of the benzoyl moiety. For example, research on other benzoylthiourea (B1224501) derivatives has demonstrated that substituting the phenyl ring with one or more fluorine atoms can enhance antibacterial effects. nih.gov The position of these substituents is also critical; for instance, a trifluoromethyl group in the para position has been shown to be favorable for certain biological activities in related compounds. nih.gov
The general synthetic route to achieve this diversity often starts with a substituted benzoyl chloride (e.g., 4-isopropylbenzoyl chloride) which is reacted with a thiocyanate salt (like potassium or ammonium thiocyanate) to form the corresponding benzoyl isothiocyanate in situ. researchgate.net This reactive intermediate is then treated with a diverse range of primary amines (R-NH₂) to yield the target N,N'-disubstituted thioureas. nih.gov
Table 3: Examples of Substituents Introduced on the Core Structure
| Moiety | Position of Substitution | Example Substituent | Rationale for Introduction |
|---|---|---|---|
| Phenyl Ring | ortho, meta | -F, -Cl, -Br | To modulate electronic properties and lipophilicity. nih.gov |
| Phenyl Ring | para | -CF₃ | To enhance metabolic stability and binding affinity. nih.gov |
| Thiourea (N') | N'-position | Substituted Phenyl Ring | To introduce additional interaction sites. researchgate.net |
Advanced Spectroscopic Analysis for Structural Elucidation of N 4 Isopropylbenzoyl N Methylthiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete and unambiguous assignment of the structure can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Assignment
The ¹H NMR spectrum of N-(4-isopropylbenzoyl)-N'-methylthiourea is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2, H-6) would appear as a doublet, shifted downfield due to the electron-withdrawing effect of the carbonyl group. The protons meta to the carbonyl group (H-3, H-5) would also appear as a doublet, but at a slightly higher field.
The isopropyl group gives rise to a characteristic septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The N-methyl group (N-CH₃) is expected to appear as a doublet due to coupling with the adjacent N-H proton. The two N-H protons themselves would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The N'H proton, adjacent to the methyl group, is anticipated to be further downfield than the NH proton adjacent to the benzoyl group, particularly due to its involvement in intramolecular hydrogen bonding.
Table 1: Expected ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Benzoyl) | ~9.0 - 9.5 | Broad Singlet | - |
| N'H (Methyl) | ~11.5 - 12.0 | Broad Singlet | - |
| H-2, H-6 (Aromatic) | ~7.8 - 8.0 | Doublet | ~8.5 |
| H-3, H-5 (Aromatic) | ~7.3 - 7.5 | Doublet | ~8.5 |
| CH (Isopropyl) | ~3.0 - 3.2 | Septet | ~7.0 |
| N-CH₃ | ~3.1 - 3.3 | Doublet | ~4.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The most downfield signal is typically the thiocarbonyl carbon (C=S), appearing around δ 180-185 ppm. researchgate.net The carbonyl carbon (C=O) of the benzoyl group is expected in the range of δ 165-170 ppm. libretexts.org
The aromatic carbons will produce four signals: two for the quaternary carbons (C-1 and C-4) and two for the protonated carbons (C-2,6 and C-3,5). The carbon attached to the carbonyl group (C-1) and the carbon bearing the isopropyl group (C-4) are readily identifiable. The remaining signals correspond to the isopropyl group carbons and the N-methyl carbon, which appears at the highest field. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S | ~181.0 |
| C=O | ~168.0 |
| C-4 (Aromatic) | ~155.0 |
| C-1 (Aromatic) | ~130.0 |
| C-2, C-6 (Aromatic) | ~129.0 |
| C-3, C-5 (Aromatic) | ~127.0 |
| CH (Isopropyl) | ~34.5 |
| N-CH₃ | ~31.5 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing connectivity between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu Key expected correlations would be between the aromatic H-2/H-6 and H-3/H-5 protons, and between the isopropyl CH and CH₃ protons. A correlation between the N'H and the N-CH₃ protons would also confirm their coupling. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively assign the signals for the aromatic C-H pairs (C-2,6/H-2,6 and C-3,5/H-3,5), the isopropyl group (CH/CH and CH₃/CH₃), and the N-methyl group (N-CH₃/N-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. youtube.com It provides the final proof of the molecular structure by connecting the different fragments. Key HMBC correlations would include:
Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O), confirming the benzoyl fragment.
Correlations from the NH proton adjacent to the benzoyl group to the C=O carbon and the C=S carbon.
Correlations from the N-CH₃ protons to the C=S carbon, confirming the N'-methylthiourea moiety. researchgate.net
Correlations from the isopropyl CH proton to the aromatic C-4, C-3, and C-5 carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. IR and Raman spectroscopy are complementary techniques.
Analysis of Characteristic Vibrational Frequencies and Functional Group Identification
The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The N-H stretching vibrations typically appear as two bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration is a strong, sharp band usually found around 1660-1680 cm⁻¹. The presence of the thiourea (B124793) moiety is confirmed by bands corresponding to the C=S stretching and N-C-N vibrations. The C=S stretching vibration is often coupled with other vibrations and can be found in the 1300-1400 cm⁻¹ and 700-800 cm⁻¹ regions. researchgate.netresearchgate.net The aromatic ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The isopropyl group would be identified by its C-H stretching and bending vibrations. chemicalbook.com
Raman spectroscopy would provide complementary information, with strong signals expected for the symmetric vibrations of the aromatic ring and the C=S bond.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretching | 3150 - 3350 | IR, Raman |
| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretching (Isopropyl, Methyl) | 2850 - 2980 | IR, Raman |
| C=O Stretching | 1660 - 1680 | IR, Raman |
| Aromatic C=C Stretching | 1450 - 1610 | IR, Raman |
| Thioamide II (C-N stretch + N-H bend) | 1520 - 1550 | IR |
| Thioamide I (C-N stretch, C=S stretch) | 1300 - 1400 | IR |
Spectroscopic Evidence for Intramolecular Hydrogen Bonding and Conformational Preferences
N-acylthiourea derivatives typically adopt a planar conformation stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. rsc.orgnih.gov In this compound, this bond is expected to form between the oxygen atom of the carbonyl group (C=O) and the hydrogen of the N'H group (the amide proton not attached to the methyl group). conicet.gov.ar
This intramolecular hydrogen bonding has distinct spectroscopic signatures:
In IR Spectroscopy: The C=O stretching frequency is observed at a lower wavenumber (e.g., ~1670 cm⁻¹) than would be expected for a simple ketone or amide, due to the weakening of the C=O double bond. nih.gov Furthermore, the N-H stretching region may resolve into two separate bands: a sharper band at a higher frequency corresponding to the "free" NH group (attached to the benzoyl moiety) and a broader, red-shifted band for the N'H group involved in the hydrogen bond. researchgate.net
In ¹H NMR Spectroscopy: The proton involved in the strong intramolecular hydrogen bond (N'H) is significantly deshielded and its signal appears at a very low field (typically δ > 11 ppm). researchgate.net This downfield shift is a hallmark of such interactions. The chemical shift of this proton is also less sensitive to changes in solvent concentration compared to a proton involved only in intermolecular hydrogen bonding.
Application of Advanced Spectroscopic Methods in Material and Molecular Identification
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide complementary information about the molecule's functional groups, atomic connectivity, and electronic transitions.
In the analysis of N-acylthiourea derivatives, IR spectroscopy is instrumental for identifying key functional groups. conicet.gov.ar The spectra typically exhibit characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C=S (thiocarbonyl) stretching. nih.govanalis.com.my The N-H stretching vibrations are usually observed in the range of 3100-3400 cm⁻¹. analis.com.my The carbonyl group (C=O) shows a strong absorption band around 1670-1715 cm⁻¹, while the thiocarbonyl (C=S) stretching vibration appears in the region of 1150-1200 cm⁻¹. nih.govresearchgate.net
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. In ¹H NMR spectra of similar acylthiourea compounds, the N-H protons appear as distinct signals, often as broad singlets in the downfield region (δ 9.0-13.5 ppm), confirming their presence and providing insight into hydrogen bonding. nih.govresearchgate.net The aromatic protons of the isopropylbenzoyl group and the protons of the isopropyl and methyl groups show characteristic chemical shifts and coupling patterns. In ¹³C NMR, the carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly diagnostic, resonating at approximately δ 168-171 ppm and δ 177-182 ppm, respectively. analis.com.mymdpi.com
UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. N-acylthiourea derivatives typically display absorption bands resulting from n→π* and π→π* transitions associated with the carbonyl, thiocarbonyl, and aromatic chromophores. analis.com.mycarta-evidence.org The exact position of the maximum absorption (λmax) is influenced by the specific substituents on the aromatic ring and the solvent used. carta-evidence.org
| Spectroscopic Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber Range |
|---|---|---|
| FTIR (cm⁻¹) | N-H Stretch | 3100 - 3400 |
| C=O Stretch | 1670 - 1715 | |
| C=S Stretch | 1150 - 1200 | |
| ¹H NMR (ppm) | N-H (Amide) | 11.0 - 13.5 |
| N-H (Thiourea) | 9.0 - 10.5 | |
| Aromatic C-H | 7.0 - 8.0 | |
| N-CH₃ | ~3.0 | |
| ¹³C NMR (ppm) | C=S (Thiocarbonyl) | 177 - 182 |
| C=O (Carbonyl) | 168 - 171 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the elemental composition and connectivity can be confirmed.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for N-acylthiourea derivatives typically involve the cleavage of the acyl and thiourea moieties.
A probable fragmentation pattern would include:
Formation of the 4-isopropylbenzoyl cation: A prominent peak would be expected from the cleavage of the C(O)-NH bond, resulting in the [CH(CH₃)₂-C₆H₄-CO]⁺ fragment.
Formation of the N-methylthiourea fragment: The complementary fragment ion, [CH₃NHCSNH]⁺ or its rearrangement products, could also be observed.
Loss of the isopropyl group: Fragmentation of the 4-isopropylbenzoyl moiety itself can occur, leading to a peak corresponding to the loss of a propyl radical (C₃H₇) or propylene (B89431) (C₃H₆).
Further cleavages: Other characteristic fragments arise from the cleavage around the thiourea core, such as the loss of isothiocyanate (SCN) or methylamine (B109427) (CH₃NH₂). researchgate.netresearchgate.net
| Fragment Ion (Structure) | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - C₃H₇]⁺ | Loss of isopropyl radical from the molecular ion |
| [C₁₀H₁₁O]⁺ | 4-isopropylbenzoyl cation |
| [C₇H₅O]⁺ | Benzoyl cation (following loss of isopropyl group) |
| [C₂H₅N₂S]⁺ | Protonated N-methylthiourea fragment |
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not publicly available, extensive studies on closely related N-acylthiourea derivatives reveal consistent and predictable structural features. rsc.org
These compounds commonly crystallize in monoclinic (e.g., P2₁/n or P2₁/c) or triclinic (e.g., P-1) space groups. rsc.orgnih.gov A hallmark of the N-acylthiourea conformation is the formation of a six-membered pseudo-ring, denoted as an S(6) motif, stabilized by an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen atom (N-H···O=C). nih.govresearchgate.net This interaction results in a largely planar core structure.
The molecules often adopt a trans-cis configuration with respect to the C(O)-N and C(S)-N bonds. In the crystal lattice, intermolecular hydrogen bonds are crucial for stabilizing the packing. Typically, dimers are formed through pairs of N-H···S hydrogen bonds between the thiourea moieties of adjacent molecules, creating R²₂(8) ring motifs. nih.govresearchgate.net These interactions link the molecules into chains or more complex three-dimensional networks. The phenyl rings of the benzoyl group and any aryl substituent on the other nitrogen are generally not coplanar with the central thiourea fragment. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6265 |
| b (Å) | 11.1329 |
| c (Å) | 13.8252 |
| α (°) | 110.646 |
| β (°) | 100.708 |
| γ (°) | 102.762 |
| Volume (ų) | 1294.58 |
| Z | 4 |
Data sourced from a representative structure, 1-benzoyl-3-(4-fluorophenyl)thiourea. nih.gov
Chemometric Approaches in Spectroscopic Data Analysis and Interpretation
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. When applied to the spectroscopic analysis of this compound and its analogues, chemometrics can reveal subtle patterns and correlations that are not apparent from visual inspection of the spectra alone. mdpi.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly valuable.
PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets, such as those obtained from multiple spectroscopic measurements. mdpi.com For a series of related N-acylthiourea derivatives, PCA can be used to classify compounds based on their spectral fingerprints. The resulting scores plots can visualize clustering of compounds according to their structural features (e.g., different substituents), while loadings plots can identify the specific wavenumbers or chemical shifts responsible for this differentiation.
PLS regression is a supervised method used to build predictive models. It can be employed to create a quantitative relationship between spectroscopic data (X-variables) and a specific property of interest (Y-variable), such as concentration or biological activity. For instance, a PLS model could be developed to rapidly quantify this compound in a sample mixture using its FTIR or Raman spectrum, offering a fast and non-destructive alternative to chromatographic methods. researchgate.net These chemometric tools are essential for high-throughput screening, quality control, and developing structure-activity relationships for this class of compounds.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| N-methylthiourea |
| 4-isopropylbenzoyl chloride |
Theoretical and Computational Chemistry Investigations of N 4 Isopropylbenzoyl N Methylthiourea
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule from first principles. These methods provide detailed insights into the electron distribution and molecular orbitals.
Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net For a compound like N-(4-isopropylbenzoyl)-N'-methylthiourea, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. rsc.org This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.
These calculations would yield crucial data, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules have used DFT to confirm that the optimized geometry is the most stable conformation, often stabilized by intramolecular hydrogen bonds. researchgate.net The planarity and rotational barriers around key bonds, such as the C-N bonds of the thiourea (B124793) moiety, would also be investigated.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Benzoylthiourea (B1224501) Core Structure
| Parameter | Typical Calculated Value |
| C=O Bond Length | ~1.23 Å |
| C=S Bond Length | ~1.67 Å |
| N-H Bond Length | ~1.01 Å |
| C-N (Amide) Bond Length | ~1.38 Å |
| C-N (Thioamide) Bond Length | ~1.36 Å |
| C-N-C-N Dihedral Angle | Variable, defines conformation |
Note: This table is illustrative and based on general findings for benzoylthiourea derivatives. Actual values for this compound would require specific calculations.
Ab initio Calculations for High-Level Electronic Structure Characterization
For a more rigorous characterization of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, could be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate results, especially for systems where electron correlation is important. These calculations serve as a benchmark for DFT results and offer deeper insights into the electronic energies and wavefunctions of the molecule.
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful analytical tool used to investigate the topology of the electron density (ρ). nih.gov By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov
For this compound, a QTAIM analysis would identify bond critical points (BCPs) between covalently bonded atoms. nih.gov Furthermore, it would be instrumental in identifying and characterizing weaker intramolecular interactions, such as hydrogen bonds (e.g., N-H···O) and van der Waals forces, which are crucial for determining the molecule's preferred conformation. The properties of the electron density at these critical points, such as its value and the Laplacian of the electron density (∇²ρ), provide quantitative information about the strength and nature of these interactions. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, accounting for atomic motion and environmental effects. nih.gov
Exploration of Conformational Landscapes and Flexibility
MD simulations are employed to explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt at a given temperature. nih.gov By simulating the molecule's movements over a period of time (e.g., nanoseconds), researchers can identify the most stable and frequently occurring conformations. nih.gov
This analysis is often visualized through a Ramachandran-like plot of key dihedral angles, showing the energetically favorable regions of conformational space. The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation provides a measure of the molecule's structural stability. nih.gov
Table 2: Key Analyses in a Typical Molecular Dynamics Simulation
| Analysis | Purpose |
| RMSD (Root-Mean-Square Deviation) | To assess the stability of the molecule's structure over time. |
| RMSF (Root-Mean-Square Fluctuation) | To identify flexible regions of the molecule by measuring atomic fluctuations. |
| Dihedral Angle Analysis | To explore the accessible conformations around rotatable bonds. |
| Hydrogen Bond Analysis | To study the formation and breaking of intramolecular and intermolecular hydrogen bonds. |
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideally suited to study these effects by explicitly including solvent molecules (e.g., water, DMSO) in the simulation box.
By running simulations in different solvents, it is possible to observe how the solvent molecules interact with this compound and how these interactions affect its conformational preferences. For example, polar solvents might stabilize conformations where polar groups are exposed, while nonpolar solvents might favor more compact structures. The stability of the solute-solvent system can be evaluated by analyzing interaction energies and the radial distribution functions of solvent molecules around specific atoms of the solute.
Computational Studies of Reaction Mechanisms and Reactivity
Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions. For this compound, these studies focus on its synthesis, exploring the energetic landscapes of possible reaction pathways and predicting the selectivity of its formation.
The synthesis of N-acyl-N'-alkylthioureas, such as this compound, typically proceeds through the reaction of an acyl isothiocyanate with an amine. In this case, 4-isopropylbenzoyl isothiocyanate reacts with methylamine (B109427). Computational transition state analysis is crucial for understanding the kinetics and mechanism of this reaction.
Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). github.io The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational chemists employ methods like Density Functional Theory (DFT) to locate and characterize these transition states. researchgate.net
For the synthesis of a related compound, N-(carbamoylcarbamothioyl)benzamide, DFT calculations at the B3LYP/6-31g(d) level of theory have been used to map out the potential energy surface. researchgate.netscilit.com The study identified two transition states, with the first one being the rate-determining step. researchgate.netscilit.com A similar approach can be applied to the synthesis of this compound. The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. github.io
The search for a transition state often begins with a guess of its structure, which can be refined using algorithms like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate. ucsb.edu Once located, the transition state's energy and vibrational frequencies are calculated to confirm its nature and to determine the activation energy of the reaction. ucsb.edu Efficient strategies, such as using a lower level of theory for initial string calculations and then refining with a higher level, can reduce computational cost. nih.gov
Table 1: Representative Data from a Hypothetical Transition State Analysis This table is illustrative and based on typical values found in computational studies of similar reactions.
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (kcal/mol) | 15.8 | DFT (B3LYP/6-311+G(d,p)) |
| Imaginary Frequency (cm-1) | -254i | DFT (B3LYP/6-311+G(d,p)) |
| Key Bond Distance in TS (C-N) (Å) | 2.15 | DFT (B3LYP/6-311+G(d,p)) |
Beyond identifying the primary transition state, computational studies can explore alternative reaction pathways and predict the selectivity of a reaction. rsc.orgresearchgate.net For the synthesis of this compound, this could involve assessing the possibility of side reactions or determining the regioselectivity if the amine reactant had multiple nucleophilic sites.
Computational tools, including machine learning models, are increasingly used to predict the outcomes of organic reactions, including their regioselectivity. rsc.org For instance, in reactions involving unsymmetrical reactants, DFT calculations can be used to compare the activation energies of different possible pathways, with the pathway having the lower activation energy being the kinetically favored one. nih.gov The aryne distortion model, for example, predicts that a nucleophile will preferentially attack the alkyne terminus that is more distorted towards linearity, a feature that can be quantified computationally. researchgate.net
In the context of N-acyl-N'-alkylthiourea synthesis, while the reaction between 4-isopropylbenzoyl isothiocyanate and methylamine is straightforward, computational analysis can confirm the expected selectivity and rule out less probable mechanisms. For more complex thiourea syntheses, computational predictions of regioselectivity are invaluable. researchgate.netconsensus.app These predictions are often based on analyzing the relative energies of transition states leading to different products.
Computational Spectroscopy: Prediction and Interpretation of Spectroscopic Data
Computational spectroscopy is an indispensable tool for the structural elucidation of newly synthesized compounds. By simulating spectra and comparing them with experimental data, chemists can confirm molecular structures and gain a deeper understanding of their vibrational and electronic properties. rsc.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. rsc.orgnyu.edu DFT calculations are highly effective at predicting the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. pku.edu.cn
For a molecule like this compound, a full vibrational analysis would involve optimizing its geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the harmonic vibrational frequencies. rsc.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
The simulated spectra allow for the assignment of each experimental peak to a specific molecular vibration, such as C=O stretching, N-H bending, or C-S stretching. researchgate.net For example, in thiourea derivatives, the coordination of the sulfur atom can be confirmed by observing a shift to a lower frequency for the C=S stretching mode and a concurrent increase in the frequency of the C-N absorption. researchgate.net Theoretical Raman spectra can also be simulated, providing complementary information to the IR data. researchgate.netpku.edu.cnsemanticscholar.org
Table 2: Hypothetical Vibrational Mode Assignments for this compound This table is illustrative, with frequencies based on typical values for acylthiourea derivatives.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental IR (cm-1) | Experimental Raman (cm-1) |
|---|---|---|---|
| N-H Stretch | 3350 | 3345 | 3342 |
| C-H Stretch (isopropyl) | 2960 | 2965 | 2963 |
| C=O Stretch | 1680 | 1685 | 1682 |
| C=C Stretch (aromatic) | 1605 | 1608 | 1610 |
| N-C-N Stretch | 1520 | 1525 | 1523 |
| C=S Stretch | 780 | 785 | 788 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. vscht.cz Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgrsc.orgnih.gov
The process involves optimizing the molecular geometry and then performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. rsc.org These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). vscht.cz The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.3 ppm for ¹H and a few ppm for ¹³C. nih.gov
For this compound, predicted NMR spectra can be used to assign the signals in the experimental spectra to specific protons and carbons in the molecule. This is particularly useful for complex molecules where assignments may be ambiguous based on experimental data alone. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or suggest the presence of specific conformational or solvent effects not accounted for in the calculation. rsc.org
Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is for demonstration purposes and values are representative for this class of compounds.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C=S | 180.5 | 181.2 | - | - |
| C=O | 167.8 | 168.5 | - | - |
| Aromatic C (ipso-CO) | 132.1 | 132.8 | - | - |
| Aromatic CH | 128.9 | 129.5 | 7.85 | 7.90 |
| Aromatic C (ipso-isopropyl) | 150.3 | 151.0 | - | - |
| Isopropyl CH | 34.2 | 34.8 | 3.05 | 3.10 |
| Isopropyl CH₃ | 23.5 | 24.1 | 1.25 | 1.28 |
| N-CH₃ | 31.0 | 31.6 | 3.15 | 3.20 |
| N-H (amide) | - | - | 11.5 | 11.8 |
| N-H (thioamide) | - | - | 9.5 | 9.8 |
Advanced Computational Methodologies and Algorithms for Thiourea-Based Systems
The study of thiourea-based systems often employs a range of advanced computational techniques to gain deeper insights into their electronic structure, intermolecular interactions, and dynamic behavior. nih.govnih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two such methods. QTAIM is used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds. researchgate.net NBO analysis provides a picture of the localized bonding orbitals and lone pairs, allowing for the quantification of hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability and reactivity. researchgate.netresearchgate.netnih.gov For acylthioureas, NBO analysis has been used to demonstrate the stabilizing effect of intramolecular hydrogen bonds between the carbonyl oxygen and an N-H group. researchgate.net
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. nih.govyoutube.comyoutube.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations provide insights into the dynamic nature of the molecule that are not captured by static quantum chemical calculations.
Other advanced methods include Quantitative Structure-Activity Relationship (QSAR) studies, which correlate computed molecular descriptors with experimental biological activity to build predictive models. nih.govnih.govrsc.org This is particularly relevant for thiourea derivatives, which are known to exhibit a wide range of biological activities. nih.gov
Coordination Chemistry and Metal Complexation of N 4 Isopropylbenzoyl N Methylthiourea
Ligand Characteristics of N-(4-isopropylbenzoyl)-N'-methylthiourea
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its electronic properties.
Identification of Potential Coordination Sites and Donor Atoms (e.g., Sulfur, Nitrogen, Oxygen)
This compound possesses several potential coordination sites, making it a versatile ligand for complex formation with metal ions. The primary donor atoms available for coordination are the carbonyl oxygen atom of the benzoyl group, the thiocarbonyl sulfur atom, and the two nitrogen atoms of the thiourea (B124793) backbone.
The most common coordination mode for N-acylthiourea ligands involves chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring with the metal center. This bidentate O,S-coordination is favored due to the formation of a thermodynamically stable chelate ring. The lone pair of electrons on the carbonyl oxygen and the thiocarbonyl sulfur can be donated to a metal ion, acting as a Lewis base. researchgate.net
In some instances, the nitrogen atoms can also participate in coordination, although this is less common. The deprotonation of the N-H groups can lead to the formation of anionic ligands that can bridge metal centers or form different types of complexes. However, for neutral this compound, the O,S-coordination is the most anticipated binding mode.
Ligand Field Theory and Electronic Properties Influencing Complex Formation
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complexes. When this compound coordinates to a transition metal ion, the donor atoms (oxygen and sulfur) create a ligand field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the geometry of the complex.
The oxygen and sulfur donor atoms are considered soft and hard Lewis bases, respectively. This combination allows for effective bonding with a range of transition metal ions. The electronic properties of the ligand, such as the electron-donating isopropyl group on the benzoyl ring, can influence the electron density on the donor atoms and thereby affect the strength of the metal-ligand bonds and the ligand field splitting energy.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Spectroscopic techniques are then employed to characterize the resulting complexes and elucidate their structures.
Preparation of Coordination Compounds with Transition Metals (e.g., Cu, Co, Ni)
The synthesis of transition metal complexes of this compound can be achieved by reacting the ligand with metal salts such as copper(II) chloride, cobalt(II) chloride, or nickel(II) chloride in a solvent like ethanol (B145695) or methanol (B129727). rsc.org The reaction is often carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different compositions, such as [M(L)Cl₂] or [M(L)₂], where 'L' represents the this compound ligand. The resulting solid complexes can be isolated by filtration, washed, and dried. rsc.org
Spectroscopic Analysis of Metal-Thiourea Complexes (e.g., UV-Vis, FTIR, NMR)
Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a crucial tool for determining the coordination mode of the ligand. Upon complexation, shifts in the characteristic vibrational frequencies of the C=O and C=S groups are observed. A decrease in the ν(C=O) stretching frequency and an increase in the ν(C=S) stretching frequency are indicative of coordination through the oxygen and sulfur atoms, respectively. The appearance of new bands in the far-infrared region can be attributed to the formation of M-O and M-S bonds. researchgate.net
Interactive Data Table: Representative FTIR Spectral Data (cm⁻¹) for N-aroyl-N'-alkylthiourea Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=S) | ν(M-O) | ν(M-S) |
|---|---|---|---|---|---|
| Ligand (L') | 3150 | 1680 | 750 | - | - |
| [Cu(L')₂] | 3145 | 1650 | 765 | 450 | 380 |
| [Co(L')₂] | 3148 | 1655 | 768 | 445 | 375 |
| [Ni(L')₂] | 3147 | 1652 | 766 | 448 | 378 |
Note: L' represents a generic N-aroyl-N'-alkylthiourea ligand. Data is illustrative based on similar reported complexes.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions and charge transfer bands. These spectra can help in determining the geometry of the complexes. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region. researchgate.netiaea.org
Interactive Data Table: Representative UV-Vis Spectral Data (nm) for N-aroyl-N'-alkylthiourea Complexes
| Complex | λ_max (nm) | Assignment |
|---|---|---|
| [Cu(L')₂] | ~450, ~680 | d-d transitions, Charge Transfer |
| [Co(L')₂] | ~580, ~640 | ⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F) |
| [Ni(L')₂] | ~410, ~620, ~980 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g |
Note: L' represents a generic N-aroyl-N'-alkylthiourea ligand. Data is illustrative based on similar reported complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Ni(II) in a square planar geometry, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. mdpi.com The chemical shifts of the N-H protons and the carbon atoms of the C=O and C=S groups are particularly sensitive to coordination. Downfield shifts of the N-H protons upon complexation are often observed. mdpi.comresearchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Diamagnetic Ni(II) Complex
| Proton | Ligand (L') | [Ni(L')₂] |
|---|---|---|
| N-H (amide) | ~11.5 | ~12.0 |
| N-H (thioamide) | ~9.0 | ~9.5 |
| Aromatic-H | 7.2-7.8 | 7.3-7.9 |
| CH₃-N | ~3.2 | ~3.3 |
| CH-(isopropyl) | ~3.0 | ~3.1 |
| CH₃-(isopropyl) | ~1.2 | ~1.3 |
Note: L' represents a generic N-aroyl-N'-alkylthiourea ligand. Data is illustrative based on similar reported complexes in a suitable deuterated solvent.
Structural Elucidation of this compound Metal Complexes
Mechanistic Aspects of Biological Interactions of N 4 Isopropylbenzoyl N Methylthiourea and Its Analogues
Structure-Activity Relationship (SAR) Studies of Thiourea (B124793) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For thiourea derivatives, these studies involve systematically modifying the molecular scaffold and observing the resulting changes in biological effect.
The biological activity of N-benzoyl-N'-substituted thiourea derivatives can be finely tuned by altering the substituents on both the benzoyl and the N'-phenyl/alkyl portions of the molecule. Research has demonstrated that these modifications influence properties like anticancer, antimicrobial, and receptor antagonist activities through steric and electronic effects. ubaya.ac.id
For instance, in studies on N-benzoyl-N'-phenylthiourea analogues targeting breast cancer cells (MCF-7), the introduction of chloro groups at positions 2 and 4 of the N'-phenyl ring was found to significantly increase cytotoxic activity. ubaya.ac.id This enhancement is attributed to the combined electronic and steric effects of the substituents, which improve the compound's interaction with its cellular target. ubaya.ac.id Similarly, SAR studies on thiourea analogues as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists revealed that introducing a halogen at the 2-position of the 'A-region' benzyl (B1604629) group enhanced antagonistic activity compared to the parent compound. nih.govresearchgate.net
The lipophilicity and nature of the substituent group are also critical. In one study of TRPV1 antagonists, modifying the 'C-region' from the lead 4-t-butylbenzyl group to other lipophilic surrogates like arylalkyl and alkyl groups led to modest decreases in binding affinity and potency. nih.gov However, introducing groups with heteroatoms caused dramatic decreases in activity, indicating that the 4-t-butylbenzyl group is highly favorable for potent antagonism in that series. nih.gov These findings underscore the sensitive relationship between specific structural features and the resulting biological response.
Table 1: SAR Findings for N-Benzoyl-N'-Substituted Thiourea Analogues
| Parent Scaffold | Structural Modification | Target/Assay | Observed Biological Effect | Reference(s) |
|---|---|---|---|---|
| N-benzoyl-N'-phenylthiourea | Addition of Cl at positions 2 and 4 of the phenyl ring | MCF-7 Breast Cancer Cells | Increased cytotoxic activity | ubaya.ac.id |
| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | Addition of halogen at position 2 of the benzyl group ('A-region') | TRPV1 Receptor | Enhanced antagonism | nih.govresearchgate.net |
| N-(benzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | Modification of the 4-t-butylbenzyl group ('C-region') | TRPV1 Receptor | 4-t-butylbenzyl group found to be most favorable for high affinity and potent antagonism | nih.gov |
| N-benzoyl thiourea derivatives | Substitutions on R1 and R2 groups of the thiourea moiety | α-amylase & α-glucosidase | Controlled the inhibitory activity | researchgate.net |
The synthesis of various analogues has been instrumental in identifying the key pharmacophoric features of N-benzoylthiourea derivatives. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this class of compounds, the core pharmacophore generally consists of the N-benzoyl-thiourea moiety.
The carbonyl (C=O) and thiocarbonyl (C=S) functional groups are considered crucial for enhancing biological activity, likely due to their ability to form hydrogen bonds and coordinate with biological targets. researchgate.netnih.gov Spectroscopic analyses have shown that the N-H protons of the thiourea group are involved in intramolecular hydrogen bonding with the carbonyl oxygen atom. nih.gov This conformation stabilizes the molecule and is believed to be important for receptor binding. nih.govresearchgate.net The entire acylthiourea segment, with its hard (O) and soft (N, S) donor atoms, provides versatile coordination capabilities that underpin its diverse biological properties. researchgate.net Pharmacophore models derived from 3D-QSAR studies of related antagonists have confirmed the importance of the thiourea group in interacting with target receptors like TRPV1. researchgate.net
Molecular Docking and Computational Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method provides critical insights into binding affinities and interaction mechanisms at the molecular level.
In silico studies have successfully predicted the binding of N-benzoylthiourea derivatives to a variety of biomolecular targets. Molecular docking simulations have provided detailed information regarding the binding affinity and orientation of these compounds with enzymes crucial for microbial survival, such as Escherichia coli DNA gyrase B. nih.gov In such studies, the docking score is often used to predict the antimicrobial activity of the compounds, which can then be validated experimentally. nih.gov
Docking studies have also been employed to screen thiourea derivatives against other important enzymes. For example, simulations have shown a high binding affinity of certain 1,3,4-thiadiazole-resorcinol conjugates (related thiourea structures) for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting inhibitory constants (IC₅₀) in the low nanomolar range against AChE. nih.gov Other research has used docking to define the interaction of benzimidazole-based analogues with the cyclooxygenase-2 (COX-2) enzyme, correlating well with in vivo anti-inflammatory activity. nih.gov These computational analyses are invaluable for identifying promising lead compounds and prioritizing them for synthesis and further testing.
Table 2: Predicted Binding Affinities of Thiourea Derivatives for Biomolecular Targets
| Compound/Derivative Class | Biomolecular Target | Computational Finding | Reference(s) |
|---|---|---|---|
| Fluorine-substituted benzoylthioureas | Escherichia coli DNA gyrase B | Docking score predicted antimicrobial activity | nih.gov |
| 1,3,4-Thiadiazole-resorcinol conjugates | Acetylcholinesterase (AChE) | High binding affinity, predicted low nanomolar IC₅₀ values | nih.gov |
| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues | Cyclooxygenase-2 (COX-2) Enzyme | Good correlation between in silico interaction and in vivo anti-inflammatory activity | nih.gov |
| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | TRPV1 Receptor | A docking model of the antagonist with the sensor region of TRPV1 was proposed | researchgate.net |
Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. For thiourea derivatives, these interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. researchgate.net
For example, docking simulations of thiadiazole-resorcinol conjugates into the active site of AChE predicted that the thiadiazole ring interacts with the Trp84 residue, while phenyl groups form π-π stacking interactions with Phe330. nih.gov Similarly, docking of phenylthiourea (B91264) into the HexA enzyme active site revealed stabilization through both hydrogen bonds and hydrophobic interactions. researchgate.net The geometry of the molecule plays a significant role; studies on N-benzoyl-N′-(2-chloro-3-pyridyl)thiourea showed that the thiourea group forms specific dihedral angles with the attached benzene (B151609) and pyridyl rings, and intermolecular hydrogen bonds link molecules into a larger supramolecular structure. researchgate.net These detailed predictions of binding modes are crucial for understanding the mechanism of action and for designing new analogues with improved binding characteristics.
Biochemical Pathways and Cellular Mechanisms of Action (Mechanistic Focus)
While SAR and docking studies provide static pictures of molecular interactions, understanding the downstream biochemical and cellular consequences is key to defining the mechanism of action. Research into N-benzoylthiourea analogues has begun to uncover their influence on specific cellular pathways.
A primary mechanism for the anticancer effects of some thiourea derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) by targeting the intracellular Tyrosine Kinase Receptors (RTKs). ubaya.ac.id By blocking these key signaling proteins, the compounds can disrupt cancer cell proliferation and survival pathways.
In the context of antimicrobial activity, a clear mechanism has been identified for certain thiourea derivatives. Some analogues exhibit potent inhibitory activity against bacterial DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (the ParE subunit). nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial death, explaining the antibacterial effects of the compounds. nih.gov
Furthermore, investigations into the cellular effects of N-acyl thiourea derivatives on colon cancer cells (HCT-8) revealed that they induce cell cycle arrest in the G0/G1 phase. nih.gov This finding points to a mechanism involving the disruption of the normal cell division cycle, a common strategy for anticancer agents. nih.gov For other derivatives, a direct enzymatic inhibition mechanism has been shown, such as the competitive inhibition of the tyrosinase enzyme, which is involved in melanogenesis. rsc.org
Enzyme Inhibition and Modulation Studies at the Molecular Level
Thiourea derivatives are recognized for their ability to interact with and modulate the activity of various enzymes, a characteristic that forms the basis of their therapeutic potential. researchgate.net Studies on N-acylthiourea analogues have demonstrated significant inhibitory activity against several key enzymes.
For instance, a series of unsymmetrical thiourea derivatives were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for nerve impulse transmission. While many of the tested compounds showed high IC₅₀ values, indicating lower potency, certain derivatives exhibited significant inhibition. nih.gov For example, one analogue demonstrated IC₅₀ values of 27.05 µg/mL and 22.60 µg/mL against AChE and BChE, respectively, highlighting its potential as a potent cholinesterase inhibitor. nih.gov
Other research has focused on different enzymatic targets. Analogues such as N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea have been shown to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) and HER-2, with IC₅₀ values of 0.08 mM and 0.35 mM, respectively. ubaya.ac.id Similarly, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been identified as an inhibitor of EGFR and the Sirtuin 1 (SIRT1) enzyme. jppres.com The ability of these compounds to bind to enzymatic targets is often explored through in silico molecular docking studies, which can predict the binding affinity and interaction modes. For example, the binding scores for N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea and N-(4-methoxy)-benzoyl-N'-phenylthiourea against EGFR were found to be -8.2 and -7.3 kcal/mol, respectively, suggesting strong potential for inhibition. ubaya.ac.id
The interaction between these inhibitors and enzymes often involves the formation of covalent bonds, although non-covalent interactions also play a crucial role. nih.govtandfonline.com The selectivity of these covalent inhibitors is a critical aspect of their design, as off-target reactivity can lead to undesirable effects. nih.gov
| Compound/Analogue | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thiourea Derivative 1 | Acetylcholinesterase (AChE) | 27.05 µg/mL | nih.gov |
| Thiourea Derivative 1 | Butyrylcholinesterase (BChE) | 22.60 µg/mL | nih.gov |
| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | Epidermal Growth Factor Receptor (EGFR) | 0.08 mM | ubaya.ac.id |
| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | HER-2 | 0.35 mM | ubaya.ac.id |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (in MCF-7 cells) | 0.37 mM | ubaya.ac.id |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (in MCF-7 cells) | 0.38 mM | ubaya.ac.id |
Interactions with Cellular Macromolecules (e.g., DNA Gyrase B)
Beyond soluble enzymes, N-acylthioureas and their analogues can interact with larger cellular macromolecules, such as bacterial DNA gyrase, which is a well-established target for antibiotics. nih.gov DNA gyrase is a type IIA topoisomerase composed of two GyrA and two GyrB subunits (an A₂B₂ heterotetramer). The GyrA subunit is responsible for the catalytic DNA cleavage and re-ligation, while the GyrB subunit contains the ATP-binding site that powers the enzyme's supercoiling activity. nih.gov
The ATP-binding site on the GyrB subunit is a particularly attractive target for the development of new antibacterial agents. nih.gov Research has led to the discovery of N-phenylpyrrolamides, a class of compounds that exhibit potent, low nanomolar inhibition of DNA gyrase. nih.gov By designing hybrid molecules that combine a catalytic inhibitor (like ciprofloxacin, which targets GyrA) with an ATP-competitive inhibitor targeting GyrB, researchers have created dual-action agents with enhanced antibacterial activity. nih.gov
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Oxadiazolone derivative 11a | Enterococcus faecalis | 1.56 µM | nih.gov |
| Oxadiazolone derivative 11a | Staphylococcus aureus (wild type) | 3.13 µM | nih.gov |
| Oxadiazolone derivative 11a | Methicillin-resistant S. aureus (MRSA) | 3.13 µM | nih.gov |
| Oxadiazolone derivative 11a | Vancomycin-resistant Enterococcus (VRE) | 3.13 µM | nih.gov |
| Oxadiazolone derivative 11a | Escherichia coli (with efflux pump inhibitor) | 4.6 µM | nih.gov |
Metabolic Activation Pathways (e.g., formation of N-methylthiourea as a proximate toxicant from related compounds)
The biological effects of some xenobiotics are not caused by the parent compound itself but by its metabolites. This process, known as metabolic activation, is a critical consideration for N-acylthiourea compounds. A potential metabolic pathway for compounds like N-(4-isopropylbenzoyl)-N'-methylthiourea involves the cleavage of the acyl group, which would release N-methylthiourea.
The metabolism of structurally related compounds provides a model for this process. For instance, N-methyl-N-nitrosourea undergoes metabolic activation by cytochrome P-450 dependent enzymes in liver microsomes, producing reactive products that can alkylate cellular macromolecules. nih.gov This demonstrates that N-methylated compounds can be substrates for metabolic enzymes.
Furthermore, studies on primary arylamines have shown that N-methylation can be a crucial step in their metabolic activation. nih.govresearchgate.net Amine N-methyltransferases can catalyze the N-methylation of these compounds, and the resulting N-methylarylamines are then readily N-oxygenated by the microsomal flavin-containing monooxygenase system. nih.gov This N-oxidation can lead to the formation of reactive hydroxylamine (B1172632) and nitrone species. nih.gov
Applying this logic to this compound, it is plausible that hydrolysis or enzymatic cleavage could release N-methylthiourea. While N-methylthiourea itself is a small molecule, its potential for further metabolic transformation into a toxicant warrants consideration. The biosynthesis and metabolism of N-acyl amino acids, which involve the condensation and hydrolysis of fatty acids and amino acids, offer a parallel for the types of enzymatic processes that could act on N-acylthioureas. mdpi.comfrontiersin.org Therefore, the formation of N-methylthiourea as a proximate toxicant from its N-benzoyl parent compound represents a significant, albeit theoretical, metabolic activation pathway.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of N-(4-isopropylbenzoyl)-N'-methylthiourea
The current academic understanding of this compound is primarily theoretical, as there is a notable absence of published research focusing specifically on this compound. The scientific community's knowledge is therefore extrapolated from the extensive studies conducted on the broader class of N-acyl-N'-substituted thioureas. This class of compounds is recognized for its versatile biological activities and straightforward synthesis. mdpi.com
The synthesis of this compound is hypothetically achievable through a well-established and efficient two-step, one-pot reaction. This procedure would begin with the reaction of 4-isopropylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in a suitable solvent like acetone (B3395972). eurjchem.comresearchgate.net This first step generates the key intermediate, 4-isopropylbenzoyl isothiocyanate, in situ. The subsequent addition of methylamine (B109427) to the reaction mixture would result in a nucleophilic attack on the isothiocyanate carbon, yielding the final product, this compound. ijddd.com
Identification of Unexplored Research Avenues and Methodological Challenges
Given the lack of specific research, this compound represents a completely unexplored chemical entity. A significant research gap exists, encompassing its fundamental chemical properties and its potential applications. The primary unexplored avenue is the empirical validation of its existence through synthesis, purification, and comprehensive characterization.
Key Unexplored Research Areas:
Synthesis and Optimization: While a standard synthesis protocol can be proposed, the optimal reaction conditions, including catalyst, solvent, and temperature, need to be experimentally determined to maximize yield and purity. chemicalbook.com
Spectroscopic and Structural Characterization: A complete spectroscopic analysis is required to confirm the compound's structure. This includes ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to verify the connectivity and functional groups. researchgate.net
Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional conformation. eurjchem.com This would also reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for understanding its solid-state properties. researchgate.net
Biological Screening: The compound's potential biological activities are entirely unknown. A comprehensive screening program is necessary to evaluate its efficacy as an:
Antimicrobial Agent: Testing against a panel of Gram-positive and Gram-negative bacteria and various fungal strains. ijddd.comnih.gov
Anticancer Agent: Evaluating cytotoxicity against various cancer cell lines, such as breast (MCF-7, T47D), cervical (HeLa), and colon (WiDr) cancer cells. ubaya.ac.id
Antiviral Agent: Screening against a range of viruses to identify any potential therapeutic utility. mdpi.com
Herbicidal/Insecticidal Agent: Assessing its activity for potential agrochemical applications. mdpi.com
Computational Analysis: In silico studies, such as molecular docking, can be performed to predict which biological targets (e.g., enzymes like DNA gyrase or receptors like EGFR) the compound is likely to interact with. ubaya.ac.id Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogues could help in rationally designing more potent derivatives.
Methodological Challenges:
Purification: Thiourea (B124793) derivatives can sometimes present challenges in purification. Recrystallization is a common method, but finding a suitable solvent system can be time-consuming.
Solubility: Many benzoylthiourea (B1224501) derivatives exhibit poor solubility in water, which can complicate biological assays. The use of solvents like DMSO is common, but its concentration must be carefully controlled to avoid interfering with the experimental results. chemicalbook.com
The following table outlines the primary research avenues and the corresponding scientific disciplines required for a thorough investigation of this compound.
| Research Avenue | Description | Required Disciplines |
| Synthesis & Characterization | Development of an efficient synthesis protocol and full structural elucidation using spectroscopic and crystallographic methods. | Synthetic Organic Chemistry, Analytical Chemistry, Crystallography |
| Antimicrobial Evaluation | In vitro screening against a diverse panel of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentration (MIC). | Microbiology, Medicinal Chemistry |
| Anticancer Evaluation | In vitro cytotoxicity assays against multiple human cancer cell lines to determine IC₅₀ values and potential selectivity. | Pharmacology, Oncology, Cell Biology |
| Computational Modeling | In silico molecular docking to predict binding affinities with known drug targets and QSAR studies to guide future synthesis. | Computational Chemistry, Bioinformatics |
| Agrochemical Screening | Testing for herbicidal and insecticidal properties to explore potential applications in agriculture. | Agricultural Science, Entomology |
Potential for Interdisciplinary Collaborations and Novel Academic Discoveries
The comprehensive investigation of this compound necessitates a highly interdisciplinary approach. The potential for novel discoveries is high, precisely because no prior art exists for this specific molecule.
Collaboration between synthetic organic chemists and analytical chemists is fundamental for the successful synthesis, purification, and structural confirmation of the compound. eurjchem.com Following successful synthesis, microbiologists and pharmacologists would play a crucial role in conducting broad biological screenings to uncover any potential therapeutic properties. nih.govubaya.ac.id
A particularly fruitful area for collaboration lies with computational chemists . By performing molecular docking and molecular dynamics simulations, they can provide insights into the compound's potential mechanisms of action at the molecular level, guiding the biological testing process. ubaya.ac.id For instance, docking studies could predict whether the compound is likely to inhibit enzymes crucial for bacterial survival or cancer cell proliferation. ubaya.ac.id This in silico work can prioritize experimental efforts and help explain the results of biological assays.
Furthermore, collaboration with crystallographers to solve the single-crystal structure would be invaluable. The resulting structural data provides a precise three-dimensional map of the molecule, which is essential for understanding its interaction with biological targets and serves as a critical input for refining computational models. researchgate.net
The novel discovery potential of this compound lies in its unique combination of substituents. The 4-isopropyl group provides a distinct steric and lipophilic character compared to more commonly studied substituents like halogens or methoxy (B1213986) groups. ijddd.comubaya.ac.id This could lead to:
Novel Selectivity: The compound might inhibit a known biological target with a different selectivity profile, potentially reducing side effects seen with other inhibitors.
Unusual Activity Spectrum: It could exhibit a unique pattern of antimicrobial or anticancer activity, making it effective against resistant strains or specific cancer types.
New Structure-Activity Relationships: A full study of this compound and its isomers (e.g., 2-isopropyl or 3-isopropyl derivatives) would contribute valuable data to the field, enhancing the understanding of how substituent placement on the benzoyl ring affects biological activity in this class of thioureas.
In essence, this compound stands as a blank slate, offering a rich opportunity for collaborative research that could lead to the discovery of a new lead compound for drug development or agrochemical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
